AZD1656 is a highly optimized, clinical-stage glucokinase activator that resolves the selectivity and toxicity issues of early GKAs.
AZD1656 (CAS: 919783-22-5) is a potent, orally active glucokinase (GCK) activator originally developed for glycemic control but increasingly procured for its targeted immunomodulatory properties. It exhibits an EC50 of approximately 60 nM for GCK with >100-fold selectivity over standard hexokinases. By selectively upregulating GCK-dependent glycolysis, AZD1656 acts as a critical metabolic switch in regulatory T cells (Tregs), pancreatic β-cells, and hepatocytes. For procurement, AZD1656 represents a highly optimized, clinical-stage tool compound characterized by excellent permeability, removed Ames liability, and validated in vivo efficacy for both metabolic and autoimmune disease models [1].
Substituting AZD1656 with early-generation GKAs (such as AZD1092 or piragliatin) or broad hexokinase modulators introduces significant experimental and translational risks. Early GKAs often suffered from poor permeability, off-target toxicity (such as Ames-positive liabilities from pyrazole metabolites), and rapid loss of efficacy. Furthermore, non-selective hexokinase modulators fail to isolate the specific PI3K-mTORC2-GCK pathway essential for Treg migration, leading to confounding effects on general cellular proliferation and broad immunosuppression. AZD1656 was specifically engineered to overcome these liabilities, providing a stable, highly selective mechanism that decouples Treg migratory enhancement from unwanted proliferative or off-target metabolic disruptions [1].
In cell-free enzymatic assays, AZD1656 demonstrates an EC50 of ~60 nM for recombinant human pancreatic glucokinase. Crucially for assay reproducibility, it exhibits >100-fold selectivity for glucokinase over other hexokinase isoforms (e.g., Hexokinases I-III). This high degree of selectivity ensures that when applied to complex tissue lysates or co-cultures, glucose phosphorylation is exclusively modulated in GCK-expressing cells (pancreas, liver, Tregs) without the off-target background noise caused by basal hexokinase-driven glycolysis [1].
| Evidence Dimension | Kinase Selectivity |
| Target Compound Data | AZD1656 (>100-fold selectivity for GCK) |
| Comparator Or Baseline | Broad hexokinase modulators |
| Quantified Difference | >100x selectivity margin |
| Conditions | Recombinant human enzymatic assays |
Buyers requiring precise metabolic pathway isolation in targeted tissues must use AZD1656 to avoid the systemic metabolic confounding caused by non-selective hexokinase modulators.
AZD1656 was engineered to resolve the severe processability and safety liabilities of earlier candidates like AZD1092. AZD1092 was prone to hydrolysis, yielding the Ames-positive mutagen 1-methyl-3-aminopyrazole, which halted its viability as a scalable therapeutic precursor. AZD1656 replaces this unstable moiety with a robust pyrazine-based ether linkage. This structural optimization completely eliminates the mutagenic degradation pathway while simultaneously improving membrane permeability (MDCK A to B values), making AZD1656 a highly stable, formulation-ready compound for long-term studies [1].
| Evidence Dimension | Mutagenic Liability (Ames Test) |
| Target Compound Data | AZD1656 (Ames negative, stable ether linkage) |
| Comparator Or Baseline | AZD1092 (Ames positive due to pyrazole hydrolysis) |
| Quantified Difference | Complete elimination of mutagenic metabolite formation |
| Conditions | In vitro mutagenicity and pharmacokinetic profiling |
For long-term in vivo studies or translational research, AZD1656 provides a structurally stable, non-mutagenic scaffold that ensures regulatory compliance and reproducible safety profiles.
AZD1656 uniquely drives Treg migration by activating GCK-dependent glycolysis. In functional assays, AZD1656 significantly enhances the migration of Tregs to inflamed tissues without altering their proliferation rates. In contrast, treatment with the hexokinase-selective inhibitor clotrimazole completely abolishes this migratory capacity. This demonstrates that AZD1656 acts as a specific metabolic switch for motility rather than a broad mitogen [1].
| Evidence Dimension | Treg Migration vs. Proliferation |
| Target Compound Data | AZD1656 (Enhanced migration, unchanged proliferation) |
| Comparator Or Baseline | Clotrimazole / Standard T-cell mitogens |
| Quantified Difference | Selective enhancement of motility without cell division |
| Conditions | In vitro Treg migration assays and in vivo inflammation models |
Procuring AZD1656 allows immunologists to selectively study and enhance Treg trafficking to sites of inflammation without risking the systemic expansion of T-cell populations.
In db/db murine models of diabetic cardiomyopathy, oral administration of AZD1656 (30 mg/kg/day) significantly reduced effector T-cell infiltration and increased Treg recruitment to the myocardium. Compared to untreated db/db controls, AZD1656-treated mice showed restored immune homeostasis, reduced infarct size, and improved cardiac performance, notably achieving these tissue-protective effects independent of systemic glycemic correction[1].
| Evidence Dimension | Myocardial Immune Infiltration |
| Target Compound Data | AZD1656 (Increased Treg recruitment, reduced effector T-cells) |
| Comparator Or Baseline | Untreated db/db mice (Vehicle) |
| Quantified Difference | Significant reduction in cardiac inflammation and infarct size |
| Conditions | db/db mice, 30 mg/kg/day oral dosing for 6 weeks |
AZD1656 is a validated, procurement-ready tool for researchers needing an in vivo active compound to decouple local tissue immunomodulation from systemic metabolic changes.
Because AZD1656 selectively enhances GCK-dependent glycolysis to drive Treg migration without inducing proliferation, it is the optimal chemical probe for studying immune cell trafficking, autoimmune disease mechanisms, and localized tissue inflammation [1].
AZD1656's demonstrated ability to reduce myocardial inflammation and infarct size in db/db mice makes it a highly reliable tool compound for investigating diabetic cardiomyopathy, nephropathy, and other tissue-specific complications driven by metabolic inflexibility [2].
As a highly optimized, Ames-negative molecule with excellent permeability and >100-fold selectivity over hexokinase, AZD1656 serves as the gold-standard benchmark comparator for medicinal chemistry programs developing next-generation metabolic or immunomodulatory therapeutics[3].
Acute Toxic;Health Hazard